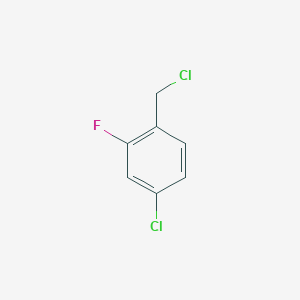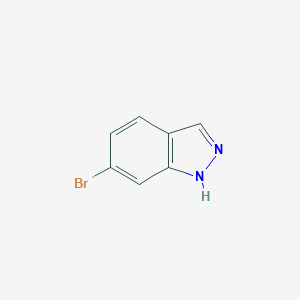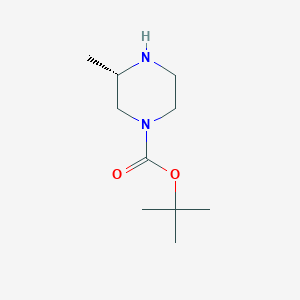
4-Chlor-1-(chlormethyl)-2-fluorbenzol
Übersicht
Beschreibung
4-Chloro-1-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The compound contains both chlorine and fluorine atoms attached to a benzene ring, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related halogenated aromatic compounds has been explored in several studies. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination of 3,4-dimethylbenzenamine, indicating that halogenation reactions are a common method for introducing halogen atoms into aromatic rings . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene, showcasing the use of halogenated benzene derivatives in further chemical transformations .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be inferred from studies on similar compounds. For example, the structure of fluorobenzene has been determined by microwave spectroscopy, showing a shortening of the C-C bonds nearest to the fluorine atom . The i.r. and Raman spectra of 1-(chloromethyl)-4-fluorobenzene suggest that the molecule may have C1 symmetry, indicating the influence of the substituents on the molecular symmetry .
Chemical Reactions Analysis
Chemical reactions involving halogenated aromatic compounds can be complex. The electrochemical fluorination of halobenzenes, for example, involves a cathodic dehalogeno-defluorination mechanism, which competes with hydrogen evolution . This indicates that 4-Chloro-1-(chloromethyl)-2-fluorobenzene could undergo similar electrochemical reactions, leading to a variety of halogenated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be partially deduced from the properties of related compounds. The rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been measured, providing insights into the molecular geometry and polarity of such compounds . These properties are crucial for understanding the behavior of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in different environments and its potential interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolo[3,4-d]pyrimidinen
4-Chlor-1-(chlormethyl)-2-fluorbenzol dient als Zwischenprodukt bei der Synthese von Pyrazolo[3,4-d]pyrimidinen, die Verbindungen mit signifikanter Antitumoraktivität sind. Diese Derivate zeigen verschiedene biologische Aktivitäten, darunter antivirale und analgetische Wirkungen, und werden zur Behandlung der erektilen Dysfunktion des Mannes und der Hyperurikämie eingesetzt .
Pharmazeutische Forschung
Diese Verbindung ist ein Vorläufer bei der Entwicklung von Arzneimitteln aufgrund ihrer reaktiven Chlormethylgruppe, die weiter funktionalisiert werden kann. Sie ist besonders nützlich bei der Herstellung von Bausteinen für Arzneimittel, die einen Fluorbenzol-Rest erfordern, ein häufiges Fragment in der medizinischen Chemie .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-1-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVHMLDNAXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564952 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87417-71-8 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















